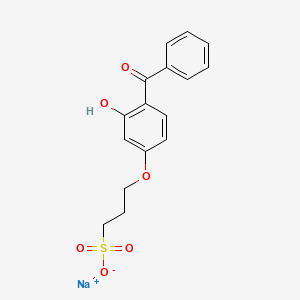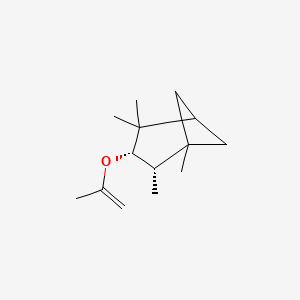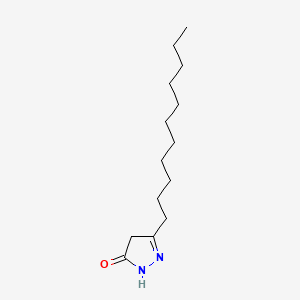
3-((2-Ethylhexyl)amino)propiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Ethylhexyl)amino)propiononitrile is an organic compound with the molecular formula C11H22N2 It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a propiononitrile backbone, which is further substituted with a 2-ethylhexylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylhexyl)amino)propiononitrile typically involves the reaction of 3-chloropropiononitrile with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloropropiononitrile} + \text{2-ethylhexylamine} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Ethylhexyl)amino)propiononitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of 3-((2-Ethylhexyl)amino)propionic acid or 3-((2-Ethylhexyl)amino)propanamide.
Reduction: Formation of 3-((2-Ethylhexyl)amino)propylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-((2-Ethylhexyl)amino)propiononitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-((2-Ethylhexyl)amino)propiononitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((2-Ethylhexyl)amino)propanamide
- 3-((2-Ethylhexyl)amino)propionic acid
- 3-((2-Ethylhexyl)amino)propylamine
Comparison
Compared to its similar compounds, 3-((2-Ethylhexyl)amino)propiononitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group can undergo specific reactions that are not possible with amides or acids, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
84650-69-1 |
|---|---|
Fórmula molecular |
C11H22N2 |
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
2-[[(3S)-3-ethylheptyl]amino]acetonitrile |
InChI |
InChI=1S/C11H22N2/c1-3-5-6-11(4-2)7-9-13-10-8-12/h11,13H,3-7,9-10H2,1-2H3/t11-/m0/s1 |
Clave InChI |
HOOMKEVVOLACGB-NSHDSACASA-N |
SMILES isomérico |
CCCC[C@H](CC)CCNCC#N |
SMILES canónico |
CCCCC(CC)CCNCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


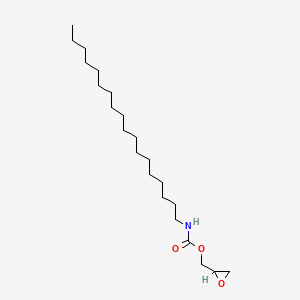
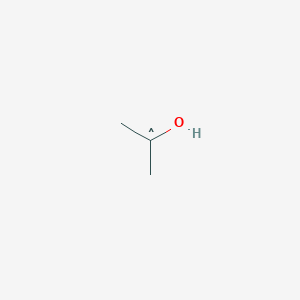
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
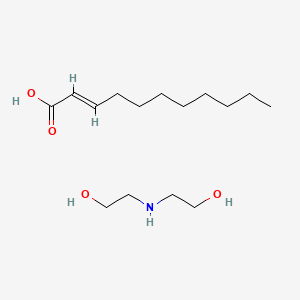
![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)

